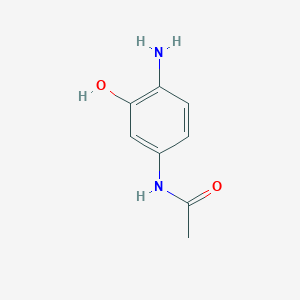
5-(2-Hydroxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes a hydroxyethyl group and multiple methyl groups attached to an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indene-dione derivative with a hydroxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE.
Chemical Reactions Analysis
Types of Reactions
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the indene-dione core can be reduced to form corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The indene-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXYETHYL METHACRYLATE (HEMA): A widely studied monomer used in polymer chemistry.
5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLE: Known for its applications in drug synthesis and as a biochemical reagent.
ICARIDIN: An insect repellent with a hydroxyethyl group, used for its broad efficacy against arthropods.
Uniqueness
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its indene-dione core structure, which imparts distinct chemical and biological properties. Its multiple methyl groups and hydroxyethyl functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-2,2,4,6-tetramethylindene-1,3-dione |
InChI |
InChI=1S/C15H18O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,16H,5-6H2,1-4H3 |
InChI Key |
SSPXAIRHWPMXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


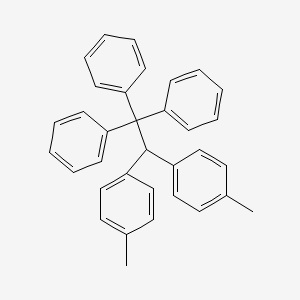
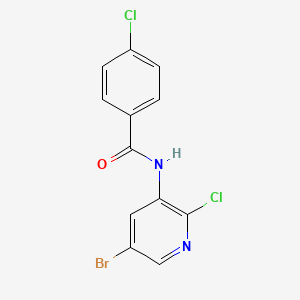
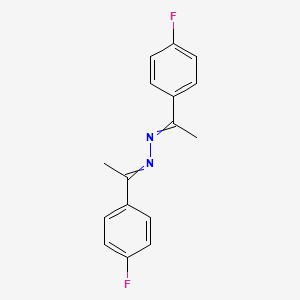
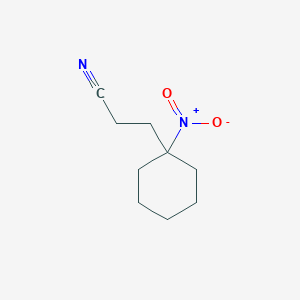
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
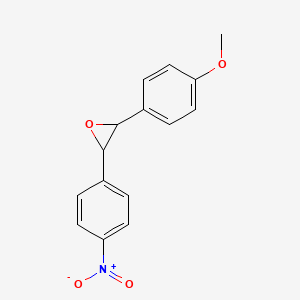
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
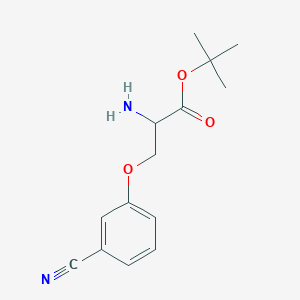
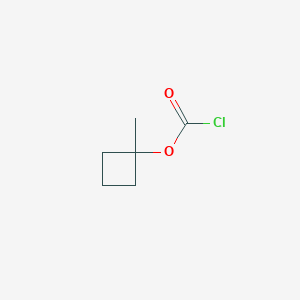
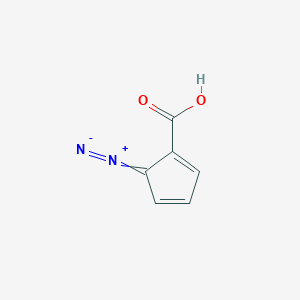
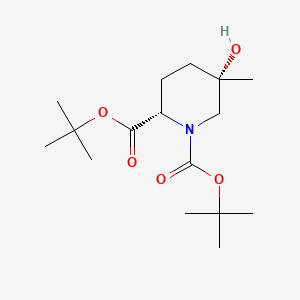
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
